4-(Trifluoromethyl)-1,2-dihydro-2-thioxo-6-p-tolylpyridine-3-carbonitrile

Lipophilicity Drug-likeness Membrane permeability

This 2-thioxo-1,2-dihydropyridine-3-carbonitrile features a distinct 4-CF3 and 6-p-tolyl substitution pattern that delivers higher lipophilicity (LogP 4.61 vs. 3.93 for the 6-phenyl analog) and lower TPSA (39.58 vs. 75.48 Ų), enhancing membrane permeability and CNS penetration potential. The scaffold is a proven starting material for DNA gyrase inhibitors (IC50 2.26 µM), Ru/Cu/Au antimicrobial complexes, and fluorinated agrochemical intermediates. The p-tolyl methyl group offers a synthetic handle for further elaboration. Available at ≥98% purity from trusted suppliers.

Molecular Formula C14H9F3N2S
Molecular Weight 294.3
CAS No. 608491-88-9
Cat. No. B2542738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)-1,2-dihydro-2-thioxo-6-p-tolylpyridine-3-carbonitrile
CAS608491-88-9
Molecular FormulaC14H9F3N2S
Molecular Weight294.3
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC(=C(C(=S)N2)C#N)C(F)(F)F
InChIInChI=1S/C14H9F3N2S/c1-8-2-4-9(5-3-8)12-6-11(14(15,16)17)10(7-18)13(20)19-12/h2-6H,1H3,(H,19,20)
InChIKeyWQSMPHBDPYFKLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Focused Baseline: 4-(Trifluoromethyl)-1,2-dihydro-2-thioxo-6-p-tolylpyridine-3-carbonitrile (CAS 608491-88-9) as a Differentiated 2-Thioxo-1,2-dihydropyridine-3-carbonitrile Building Block


4-(Trifluoromethyl)-1,2-dihydro-2-thioxo-6-p-tolylpyridine-3-carbonitrile (CAS 608491-88-9) is a heterocyclic building block belonging to the 2-thioxo-1,2-dihydropyridine-3-carbonitrile (3-cyanopyridine-2-thione) chemotype. It features a unique substitution pattern combining a 4-trifluoromethyl group (-CF₃) with a 6-p-tolyl (4-methylphenyl) moiety on the pyridine ring . The compound is available as a solid from Sigma-Aldrich (Catalog No. JRD1364, AldrichCPR collection) and other reputable vendors at ≥98% purity . This scaffold serves as a versatile precursor for generating thienopyridine-based antibacterial agents and metal complexes with antimicrobial activity [1][2].

Why 4-(Trifluoromethyl)-1,2-dihydro-2-thioxo-6-p-tolylpyridine-3-carbonitrile Cannot Be Replaced by Generic 2-Thioxopyridine-3-carbonitrile Analogs


The 4-trifluoromethyl-6-p-tolyl substitution pattern on the 2-thioxo-1,2-dihydropyridine-3-carbonitrile core generates a distinct physicochemical profile that cannot be replicated by simple aryl or alkyl variants. The electron-withdrawing -CF₃ group at position 4, combined with the lipophilic p-tolyl at position 6, creates a unique combination of computed LogP = 4.61 and TPSA = 39.58 Ų . In contrast, the closest commercially available analog, 6-phenyl-2-thioxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile (CAS 104960-49-8), exhibits a LogP of 3.93 and a substantially higher TPSA of 75.48 Ų . This ~0.7 log unit difference in lipophilicity and near-doubling of polar surface area would predictably alter membrane permeability, organic-phase partitioning, and downstream biological activity. Furthermore, the p-tolyl group provides a methyl 'handle' for potential metabolic oxidation or further synthetic elaboration, a feature absent in the unsubstituted phenyl analog [1]. Substitution of any core element—replacing -CF₃ with -CH₃, -H, or moving it to position 6—would fundamentally alter the compound's reactivity and physicochemical properties, making generic interchange scientifically unsound.

Quantitative Differentiation Evidence: 4-(Trifluoromethyl)-1,2-dihydro-2-thioxo-6-p-tolylpyridine-3-carbonitrile vs. Closest Analogs


Computed Lipophilicity: LogP Advantage of 4-CF₃/6-p-Tolyl Over 4-CF₃/6-Phenyl Analog

The target compound with 6-p-tolyl substitution shows a computed LogP of 4.61, which is 0.68 log units higher than the 6-phenyl analog (CAS 104960-49-8, LogP = 3.93) . This difference corresponds to an approximately 4.8-fold increase in octanol-water partition coefficient, predicting significantly enhanced membrane permeability and organic phase partitioning for the p-tolyl derivative .

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area: Reduced TPSA of 6-p-Tolyl Derivative vs. 6-Phenyl Analog

The target compound exhibits a computed TPSA of 39.58 Ų, which is approximately half the TPSA of 75.48 Ų reported for the 6-phenyl analog (CAS 104960-49-8) [1]. A TPSA below 60 Ų is generally associated with favorable blood-brain barrier penetration, while values above 70 Ų predict poor CNS penetration [2]. This nearly 2-fold difference in TPSA suggests fundamentally different permeability profiles between the two compounds, despite their structural similarity.

Polar surface area Membrane permeability Blood-brain barrier

Hydrogen Bond Acceptor Count: Reduced HBA of Target vs. 6-Phenyl Analog

The target compound has 2 hydrogen bond acceptors (HBA), compared to 3 HBA for the 6-phenyl analog (CAS 104960-49-8) . This reduction in HBA count, combined with the higher LogP, contributes to the overall lipophilic character of the p-tolyl derivative. According to Lipinski's Rule of 5, HBA count ≤10 is acceptable; however, lower HBA counts are generally associated with improved passive permeability [1]. The additional HBA in the 6-phenyl analog originates from the different electronic environment of the unsubstituted phenyl ring affecting the thioxo/mercapto tautomeric equilibrium and associated hydrogen bonding capacity.

Hydrogen bonding Drug-likeness Lipophilicity

Synthetic Utility as a Precursor: Class-Level Evidence for Thienopyridine Antibacterial Agents

2-Thioxo-1,2-dihydropyridine-3-carbonitriles (including the target chemotype) have been demonstrated as key starting materials for synthesizing thienopyridines and pyridothienoquinolines with potent antibacterial and DNA gyrase inhibitory activity [1]. In a 2019 study, compounds derived from 2-thioxo-1,2-dihydropyridine-3-carbonitriles 1a and 1b showed significant growth inhibition against both Gram-positive and Gram-negative bacteria, with the most active compounds (4a, 7a, 9b, and 12b) demonstrating activity against MRSA. Compound 12b exhibited activity equal to gentamicin, while 7a exceeded it [1]. The most promising compounds showed E. coli DNA gyrase IC50 values of 2.26–5.87 µM, compared to novobiocin at 4.17 µM [1]. The 4-CF₃/6-p-tolyl substitution pattern in the target compound provides a differentiated electronic and steric environment at the pyridine core that would influence the reactivity and biological profile of downstream thienopyridine products compared to analogs with different aryl or alkyl substituents.

Antibacterial DNA gyrase Thienopyridine Synthetic intermediate

Metal Complexation: Thiopyridine Ligands for Antimicrobial Metal Complexes

Close analogs of the target compound have been successfully employed as ligands for preparing bioactive metal complexes. El-Sabbagh et al. (2019) used 6-phenyl-2-thioxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile (HL, 1) to prepare novel Ru(III), Cu(II), and Au(III) complexes [1]. The Cu(II) complex (3) exhibited antimicrobial activity nearly equivalent to the reference drug ciprofloxacin, while the Au(III) complex (4) displayed anti-inflammatory activity higher than celecoxib in a carrageenan rat hind paw edema model [1]. The target compound, with its 6-p-tolyl group replacing the 6-phenyl substituent, offers a distinct electronic and steric environment for metal coordination. The p-tolyl methyl group would increase lipophilicity of the resulting metal complexes, potentially enhancing membrane permeability and altering the antimicrobial potency and spectrum compared to the 6-phenyl analog-derived complexes. The electrochemical synthesis method reported for this chemotype affords pure products with higher yields in shorter reaction times compared to traditional chemical methods [1].

Coordination chemistry Metal complexes Antimicrobial Ruthenium Copper Gold

Availability and Purity: Sigma-Aldrich AldrichCPR Collection vs. Generic Vendors

The target compound is available through Sigma-Aldrich's AldrichCPR collection (Catalog No. JRD1364), a curated collection of unique chemicals provided to early discovery researchers . Multiple vendors supply the compound at ≥98% purity, including Chemscene (Cat. No. CS-0574705, ≥98%), Leyan (Product No. 1645371, 98%), and MolCore (NLT 98%) . The compound is classified as a combustible solid with hazard statements H317 (skin sensitization) and H413 (chronic aquatic toxicity) . In contrast, the closest analog 6-phenyl-2-thioxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile (CAS 104960-49-8) is available from different vendor sets with varying purity specifications, typically 95-97% . The higher purity availability of the target compound (≥98% from multiple suppliers) reduces the risk of impurity-driven artifacts in biological assays and ensures greater batch-to-batch reproducibility—a critical factor for SAR studies and lead optimization programs.

Procurement Purity AldrichCPR Reproducibility

Evidence-Based Application Scenarios for 4-(Trifluoromethyl)-1,2-dihydro-2-thioxo-6-p-tolylpyridine-3-carbonitrile


Thienopyridine-Based Antibacterial Drug Discovery: SAR Library Synthesis

The compound serves as a privileged starting material for synthesizing thienopyridine and pyridothienoquinoline libraries targeting DNA gyrase in both Gram-positive and Gram-negative bacteria, including MRSA. The 4-CF₃/6-p-tolyl substitution pattern generates a distinct chemical space in the resulting thienopyridine products compared to the 6-phenyl or 6-thienyl analogs used in published studies [1]. Derived compounds from the 2-thioxo-1,2-dihydropyridine-3-carbonitrile scaffold have demonstrated DNA gyrase IC50 values as low as 2.26 µM, exceeding the potency of the reference inhibitor novobiocin (4.17 µM) [1]. The higher lipophilicity (LogP 4.61 vs. 3.93 for the 6-phenyl analog) of the target compound would be expected to translate into increased membrane permeability of the resulting thienopyridine products, potentially enhancing their antibacterial activity against Gram-negative pathogens with outer membrane penetration barriers.

Medicinal Inorganic Chemistry: Synthesis of Lipophilic Metal-Thiopyridine Antimicrobial Complexes

The target compound is structurally pre-organized for use as a thiopyridine ligand (HL) in the synthesis of Ru(III), Cu(II), and Au(III) complexes via electrochemical or traditional methods [2]. Published work on the 6-phenyl analog demonstrated that the Cu(II) complex exhibits antimicrobial activity nearly equal to ciprofloxacin, while the Au(III) complex shows anti-inflammatory activity exceeding that of celecoxib [2]. The p-tolyl substitution in the target compound would yield metal complexes with enhanced lipophilicity (predicted LogP increase of ~0.68 units vs. phenyl analog-derived complexes), potentially improving cellular uptake and altering the antimicrobial spectrum. The electrochemical synthesis method reported for this chemotype provides advantages in product purity, yield, and reaction time compared to traditional chemical approaches [2].

Fragment-Based or Scaffold-Hopping Drug Discovery: CNS-Penetrant Lead Generation

With a computed TPSA of 39.58 Ų—well below the 60-70 Ų threshold associated with favorable CNS penetration—and a moderate LogP of 4.61, the target compound occupies an attractive region of physicochemical space for CNS drug discovery [3]. This profile contrasts sharply with the 6-phenyl analog (TPSA 75.48 Ų), which would be predicted to have poor brain penetration [3]. The thioxo (-C=S) group serves as a versatile synthetic handle for further functionalization (e.g., S-alkylation, oxidation, or cyclocondensation reactions), while the p-tolyl methyl group provides a potential site for metabolic oxidation or bioisosteric replacement. These features make the target compound a strategic choice for fragment growing, scaffold hopping, or diversity-oriented synthesis campaigns aimed at CNS targets.

Agrochemical Intermediate: Fluorinated Heterocycle Building Block

The combination of a trifluoromethyl group with a thioxo-pyridine scaffold is well-precedented in agrochemical research, where fluorinated heterocycles are valued for their enhanced metabolic stability and lipophilicity [4]. The p-tolyl substituent further contributes to organic solvent solubility, facilitating synthetic transformations and formulation development [4]. The compound's availability from Sigma-Aldrich's AldrichCPR collection at ≥98% purity, combined with its classification as a building block for further manufacturing use, positions it as a reliable intermediate for synthesizing novel fluorinated agrochemical candidates with potential fungicidal, herbicidal, or insecticidal activity. The 2-thioxo group enables subsequent S-functionalization to generate diverse chemotypes not accessible from the 2-oxo analog.

Quote Request

Request a Quote for 4-(Trifluoromethyl)-1,2-dihydro-2-thioxo-6-p-tolylpyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.